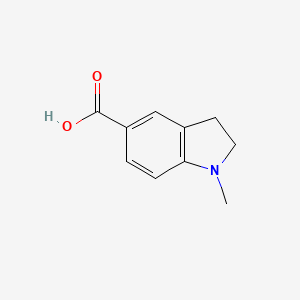

1-Methylindoline-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 1-Methylindoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylindoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSSYQXLYOLWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630536 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380922-37-2 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-Methylindoline-5-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Methylindoline-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document delineates its core physicochemical properties, characteristic spectroscopic signatures, plausible synthetic routes, and key reactivity patterns. Furthermore, it explores the compound's applications as a versatile intermediate in drug discovery and fine chemical synthesis, grounded in the established utility of the indoline scaffold. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

1-Methylindoline-5-carboxylic acid (CAS No: 380922-37-2) is a derivative of indoline, featuring a methyl group on the nitrogen atom (position 1) and a carboxylic acid group on the benzene ring (position 5). This substitution pattern, particularly the N-methylation, enhances the molecule's lipophilicity and metabolic stability compared to its unsubstituted counterpart, making it a valuable scaffold in drug design.[1][2]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 380922-37-2 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| Appearance | White to light yellow solid (predicted) | [1][2] |

| Purity | Typically >97% | [3] |

| InChI Key | N/A | N/A |

| SMILES | CN1CCc2cc(C(=O)O)ccc21 | N/A |

| pKa | ~4-5 (Predicted for aryl carboxylic acid) | [4] |

Note: Properties such as melting point, boiling point, and exact solubility are not widely published and require experimental determination.

Spectroscopic Profile

The structural identity of 1-Methylindoline-5-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene moiety would appear in the δ 7.0-8.0 ppm region. The two methylene groups (-CH₂-) of the indoline ring would likely present as two triplets around δ 3.0-4.0 ppm. A sharp singlet corresponding to the three N-methyl protons would be observed upfield, typically around δ 2.8-3.0 ppm. The most downfield signal would be a broad singlet for the acidic carboxylic acid proton, typically appearing above δ 10-12 ppm, which would disappear upon D₂O exchange.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the δ 165-185 ppm range.[5] Aromatic carbons would resonate between δ 110-150 ppm. The aliphatic carbons of the indoline ring and the N-methyl carbon would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.[5] A strong, sharp C=O stretching absorption should appear around 1700-1720 cm⁻¹.[5]

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 177.

Synthesis and Reactivity

Proposed Synthetic Pathway

A highly plausible and efficient method for synthesizing 1-Methylindoline-5-carboxylic acid is through the selective reduction of its indole precursor, 1-methylindole-5-carboxylic acid. This transformation specifically targets the C2-C3 double bond of the indole ring system while preserving the aromaticity of the benzene ring and the integrity of the carboxylic acid.

Caption: Proposed workflow for the synthesis of 1-Methylindoline-5-carboxylic acid.

Experimental Protocol: Reduction of 1-Methylindole-5-carboxylic Acid

-

Dissolution: Dissolve 1-methylindole-5-carboxylic acid (1 equivalent) in glacial acetic acid at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Rationale: Sodium cyanoborohydride is a mild reducing agent that is stable in acidic conditions, making it ideal for the selective reduction of the indole double bond to an indoline without reducing the carboxylic acid.[6] Acetic acid serves as both the solvent and the proton source.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC or LC-MS.[6]

-

Quenching & Workup: Carefully quench the reaction by adding water. The product can then be extracted using an organic solvent like ethyl acetate.[6]

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-methylindoline-5-carboxylic acid.[6]

Chemical Reactivity

The reactivity of 1-Methylindoline-5-carboxylic acid is dictated by its two primary functional groups: the C5-carboxylic acid and the N-methylated indoline ring.

-

Carboxylic Acid Moiety: This group is a versatile handle for derivatization. It readily undergoes standard carboxylic acid reactions, including:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine produces amides. This is a cornerstone of medicinal chemistry for building libraries of compounds for SAR studies.[7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (1-methylindolin-5-yl)methanol.

-

-

Indoline Ring System: The indoline nitrogen is a tertiary amine, making it a weak base. The lone pair of electrons on the nitrogen is part of the saturated heterocyclic system and can participate in reactions typical of tertiary amines. The aromatic portion of the indoline ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing electron-donating alkyl and electron-withdrawing carboxyl groups.

Caption: Key derivatization reactions of 1-Methylindoline-5-carboxylic acid.

Applications in Research and Development

1-Methylindoline-5-carboxylic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1][2]

-

Medicinal Chemistry: The indoline scaffold is considered a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities. The N-methyl group enhances stability and lipophilicity, while the C5-carboxyl group provides a critical anchor point for modification to explore structure-activity relationships (SAR).[1][2][8] Derivatives are investigated for potential use as anticancer, anti-inflammatory, antiviral, and CNS-acting agents.[1][2]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides, fungicides, and plant growth regulators.[2]

-

Fine & Materials Chemistry: It is employed in the synthesis of functional molecules such as fluorescent probes and dyes, where the rigid indoline core can be functionalized to tune electronic and photophysical properties.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methylindoline-5-carboxylic acid is not widely available, data from closely related analogs like 1-methyl-1H-indole-5-carboxylic acid and indole-5-carboxylic acid suggest the following precautions.[9][10]

-

Hazard Classification: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3).[10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Methylindoline-5-carboxylic acid is a valuable and versatile heterocyclic compound. Its well-defined structure, featuring modifiable carboxylic acid and stable N-methylindoline moieties, makes it an important building block for creating diverse chemical libraries. Its utility in medicinal chemistry, agrochemical research, and materials science underscores its importance for professionals in drug development and chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in scientific innovation.

References

-

Career Henan Chemical Co. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

National Center for Biotechnology Information. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives (video). [Link]

-

Cengage. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

-

Michigan State University Chemistry. Derivatives of Carboxylic Acids. [Link]

Sources

- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID - Career Henan Chemical Co. [coreychem.com]

- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 3. 1-Methylindoline-5-carboxylic acid 97%(380922-37-2) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methylindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylindoline-5-carboxylic acid (CAS No: 380922-37-2), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, it explores the rationale behind its utilization in the design of targeted therapeutics, particularly in oncology, by examining its role as a key structural motif in the development of enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel indoline scaffolds.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus, a saturated bicyclic amine, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of a methyl group at the 1-position (N-methylation) enhances lipophilicity and metabolic stability, while the carboxylic acid at the 5-position serves as a versatile handle for chemical modifications, such as amide bond formation, esterification, or introduction of bioisosteres. 1-Methylindoline-5-carboxylic acid, therefore, represents a strategically designed building block for the synthesis of complex molecules with therapeutic potential. Its applications are particularly notable in the development of inhibitors for enzymes implicated in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and carbonic anhydrases.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-Methylindoline-5-carboxylic acid is crucial for its effective application in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 380922-37-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [5] |

| Molecular Weight | 177.20 g/mol | [5] |

| Melting Point | 220.5-230 °C | [6] |

| Appearance | Solid | [7] |

| SMILES | CN1CCC2=C1C=CC(=C2)C(=O)O | [5] |

| InChI | InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | [8] |

Synthesis of 1-Methylindoline-5-carboxylic Acid

The synthesis of 1-Methylindoline-5-carboxylic acid can be efficiently achieved through a two-step sequence starting from the commercially available Indole-5-carboxylic acid. The process involves N-methylation followed by the reduction of the indole ring to the corresponding indoline.

Step 1: N-Methylation of Indole-5-carboxylic acid

The first step is the selective methylation of the nitrogen atom of the indole ring. This is typically achieved using a methylating agent in the presence of a base.

Protocol:

-

Reaction Setup: To a solution of Indole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete deprotonation of the indole nitrogen.

-

Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of a 10% aqueous solution of citric acid. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 1-Methyl-1H-indole-5-carboxylic acid is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous DMF: Provides a polar aprotic medium to dissolve the starting material and facilitate the reaction.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the nucleophilic indole anion.

-

Methyl Iodide (CH₃I): A reactive electrophile that readily undergoes an Sₙ2 reaction with the indole anion to form the N-methylated product.

-

Citric Acid Quench: Neutralizes the excess base and protonates the carboxylate to the carboxylic acid.

Step 2: Reduction of 1-Methyl-1H-indole-5-carboxylic acid

The second step involves the reduction of the electron-rich indole ring to the saturated indoline. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol:

-

Reaction Setup: In a high-pressure reactor, dissolve 1-Methyl-1H-indole-5-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 5 wt% Ruthenium on alumina (Ru/Al₂O₃).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 6.0 MPa.

-

Reaction Conditions: Heat the reaction mixture to 130 °C and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: After cooling to room temperature, carefully depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-Methylindoline-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Ruthenium on Alumina (Ru/Al₂O₃): A robust and efficient heterogeneous catalyst for the hydrogenation of aromatic systems, including indoles.[9]

-

High-Pressure Hydrogen: Provides the necessary reducing equivalents for the saturation of the indole double bonds.

-

Elevated Temperature: Increases the reaction rate and helps to overcome the activation energy for the hydrogenation of the aromatic ring.

Caption: Synthetic workflow for 1-Methylindoline-5-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-Methylindoline-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the indoline ring system, the N-methyl group, and the carboxylic acid proton. A reference spectrum is available from ChemicalBook.[10] The expected chemical shifts are:

-

Aromatic protons: ~6.5-7.5 ppm

-

Indoline CH₂ protons: ~2.5-3.5 ppm (typically triplets)

-

N-CH₃ protons: ~2.7 ppm (singlet)

-

Carboxylic acid proton: >10 ppm (broad singlet)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the indoline methylene carbons, and the N-methyl carbon. Predicted chemical shifts are:

-

C=O: ~170-180 ppm

-

Aromatic C: ~110-150 ppm

-

Indoline CH₂: ~25-55 ppm

-

N-CH₃: ~35 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹

-

C-N stretch: Around 1200-1350 cm⁻¹

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[11]

Applications in Drug Discovery and Development

1-Methylindoline-5-carboxylic acid is a valuable building block in the design of targeted therapies, particularly in oncology. The indoline core can serve as a scaffold to orient pharmacophoric groups towards the active site of an enzyme, while the carboxylic acid provides a point of attachment for various side chains that can modulate potency, selectivity, and pharmacokinetic properties.

Role as a Scaffold in Enzyme Inhibitors

The rigid nature of the indoline ring system is advantageous for positioning substituents in a defined three-dimensional space, which is critical for achieving high-affinity binding to enzyme active sites. The 5-carboxylic acid group is frequently used to introduce functionalities that can form key hydrogen bonds or other interactions with amino acid residues in the target protein.

Case Study: Potential in PARP Inhibitor Design

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[12] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] The design of many PARP inhibitors involves a heterocyclic core that mimics the nicotinamide moiety of the NAD⁺ substrate. The 1-Methylindoline-5-carboxylic acid scaffold can be elaborated to present functionalities that occupy the nicotinamide binding pocket of PARP1. The carboxylic acid can be converted to an amide, which is a common feature in many PARP inhibitors, allowing for hydrogen bonding interactions with the enzyme.

Caption: Role of indoline-based PARP inhibitors in the DNA damage response.

Safety and Handling

Based on information for structurally related compounds, 1-Methylindoline-5-carboxylic acid should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Methylindoline-5-carboxylic acid is a strategically important building block for the synthesis of novel bioactive molecules. Its well-defined structure, coupled with the versatility of its carboxylic acid functionality, makes it an attractive starting material for the development of targeted therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in innovative drug discovery programs.

References

-

Chemsrc. 1-Methylindoline-5-Carboxylic Acid | CAS#:380922-37-2. [Link]

-

ResearchGate. Study of hydrogenation and dehydrogenation of 1-methylindole for reversible onboard hydrogen storage application. [Link]

-

ResearchGate. Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... [Link]

-

ChemWhat. 1-甲基吲哚-5-羧酸97% CAS#: 380922-37-2. [Link]

-

PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed Central. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. [Link]

-

PubMed. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]

-

MDPI. Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles. [Link]

-

Frontiers. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

Chemistry Stack Exchange. Sodium cyanoborohydride and iminium reductions. [Link]

-

Eindhoven University of Technology. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. [Link]

-

ResearchGate. The IR spectra of compounds 1–6. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Frontiers. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

PubChemLite. 1-methylindoline-5-carboxylic acid (C10H11NO2). [Link]

-

PubMed Central. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

-

PubMed Central. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]

-

PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

-

PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed Central. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 380922-37-2 Cas No. | 1-Methylindoline-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. 1-Methylindoline-5-Carboxylic Acid | CAS#:380922-37-2 | Chemsrc [chemsrc.com]

- 5. 380922-37-2|1-Methylindoline-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1-甲基吲哚-5-羧酸 97% CAS#: 380922-37-2 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 7. 1-methylindole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methylindoline-5-carboxylic Acid | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methylindoline-5-carboxylic acid 97%(380922-37-2) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Introduction: The Strategic Value of the Indoline Scaffold

An In-Depth Technical Guide to 1-Methylindoline-5-carboxylic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-Methylindoline-5-carboxylic acid. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and strategic application as a versatile building block in modern pharmaceutical and agrochemical research.

The indoline nucleus, a saturated bicyclic aromatic amine, is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Unlike its unsaturated counterpart, indole, the indoline structure offers greater conformational flexibility and improved physicochemical properties, such as solubility and metabolic stability.

1-Methylindoline-5-carboxylic acid (CAS: 380922-37-2) is a particularly valuable derivative. The N-1 methyl group enhances lipophilicity and can improve metabolic stability by blocking N-dealkylation, while the C-5 carboxylic acid serves as a critical synthetic handle.[1] This carboxyl group allows for a wide array of subsequent chemical modifications, including amidation, esterification, and various coupling reactions, making it a cornerstone intermediate for constructing complex molecular architectures.[1] Its utility is underscored by the broad spectrum of biological activities observed in related indoline-containing molecules, including anti-inflammatory, anticancer, and antiviral properties.[2][3]

Physicochemical & Structural Data

A precise understanding of a molecule's properties is fundamental to its application. The key identifiers and physicochemical characteristics of 1-Methylindoline-5-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| CAS Number | 380922-37-2 | [4][5] |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indole-5-carboxylic acid | [5] |

| Appearance | White to light yellow solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

| MDL Number | MFCD09879911 | [4] |

Synthesis Protocol: A Validated Two-Step Approach

While several synthetic routes are conceivable, a robust and reproducible pathway involves the reduction of the corresponding indole precursor. This method is advantageous due to the commercial availability of starting materials and the high-yielding nature of the reduction step. The following protocol is adapted from established procedures for similar transformations.[6]

Diagram of Synthetic Workflow

Caption: Synthetic pathway for 1-Methylindoline-5-carboxylic acid.

Step-by-Step Methodology

Materials:

-

1-Methyl-1H-indole-5-carboxylic acid

-

Acetic acid (glacial)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-Methyl-1H-indole-5-carboxylic acid in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C.

-

Reductant Addition: Slowly add sodium cyanoborohydride (approx. 3.0 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 10°C. Causality Note: The slow addition of the reducing agent to an acidic medium controls the reaction rate and prevents potential side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully add water to quench any remaining reducing agent.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming neutralization.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 1-Methylindoline-5-carboxylic acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the N-methyl group, the aliphatic protons of the indoline ring, and the aromatic protons.[7] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the N-methyl carbon. |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 178.08). |

| HPLC | Purity Assessment | A single major peak indicating the purity of the sample, typically >95%. |

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column.

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient Elution: Run a gradient from 10% to 90% acetonitrile over 10-15 minutes.

-

Detection: Monitor the elution profile using a UV detector at 254 nm and 280 nm.

-

Analysis: The retention time and peak purity can be used to assess the sample's integrity.

Application in Drug Discovery: A Versatile Building Block

The true value of 1-Methylindoline-5-carboxylic acid lies in its role as a versatile intermediate. The carboxylic acid moiety is a bioisostere for various functional groups and a key anchor point for library synthesis.[2]

Potential Therapeutic Targets & Pathways

While data on the specific biological activity of this compound is limited, the indoline scaffold is known to interact with a range of biological targets. For instance, many indole and indoline derivatives have been investigated as inhibitors of signaling pathways crucial in inflammation and cancer, such as the NF-κB pathway.[3] The carboxylic acid group can be derivatized to amides or esters to modulate properties like cell permeability and target engagement.

Diagram of a Potential Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

1-Methylindoline-5-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its robust and versatile structure, combined with a synthetically accessible framework, makes it an invaluable building block for the discovery and optimization of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this important molecule in their scientific endeavors.

References

-

1-methylindoline-5-carboxylic acid – (380922-37-2) . EON Biotech. [Link]

-

1-Methylindoline-5-Carboxylic Acid | CAS#:380922-37-2 . Chemsrc. [Link]

-

FINE CHEMICALS Solutions . eChemHub. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester . Organic Syntheses. [Link]

-

1-Methylindoline-5-carboxylic Acid SY101624 . Accela ChemBio Inc. [Link]

-

1-甲基吲哚-5-羧酸97% CAS#: 380922-37-2 . ChemWhat. [Link]

-

methyl 1H-indole-5-carboxylate . PubChem. [Link]

-

1-Methylindoline-5-carboxylic Acid SY101624 . ACCELA CHEMBIO INC. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- . NIST WebBook. [Link]

-

1-methylindole . Organic Syntheses. [Link]

-

(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies . PMC - NIH. [Link]

-

Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus . MDPI. [Link]

Sources

- 1. echemhub.com [echemhub.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 380922-37-2|1-Methylindoline-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-Methylindoline-5-carboxylic Acid | LGC Standards [lgcstandards.com]

- 6. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Methylindoline-5-carboxylic acid 97%(380922-37-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Methylindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindoline-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of various therapeutic agents. Its rigid, three-dimensional scaffold and the presence of a carboxylic acid handle for further functionalization make it a sought-after intermediate in drug discovery programs. This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-Methylindoline-5-carboxylic acid, offering detailed, field-proven insights into the experimental choices, reaction mechanisms, and step-by-step protocols. The synthesis is primarily approached through two strategic routes: the N-methylation of an indole precursor followed by reduction of the indole nucleus, or the initial reduction of the indole to an indoline followed by N-methylation. This document will explore both pathways, with a focus on practical execution, purification, and characterization of the target molecule and its key intermediates.

Introduction: The Significance of the 1-Methylindoline Scaffold in Drug Discovery

The indoline scaffold, a saturated derivative of indole, is a privileged structure in medicinal chemistry. Its non-planar geometry provides access to a wider chemical space compared to its aromatic counterpart, often leading to improved binding affinity and selectivity for biological targets. The addition of a methyl group at the 1-position (N-methylation) can enhance metabolic stability and lipophilicity, crucial parameters in optimizing the pharmacokinetic profile of a drug candidate. Furthermore, the carboxylic acid moiety at the 5-position serves as a versatile handle for the introduction of various pharmacophoric groups through amide bond formation or other coupling reactions. These features have led to the incorporation of the 1-methylindoline-5-carboxylic acid core in a range of biologically active molecules, including kinase inhibitors for oncology applications.

Strategic Synthesis Pathways

The synthesis of 1-Methylindoline-5-carboxylic acid can be logically approached from two main retrosynthetic disconnections, starting from the readily available indole-5-carboxylic acid.

Pathway A: N-Methylation Followed by Indole Reduction

This is often the more common and direct approach. The synthesis begins with the protection of the carboxylic acid, typically as a methyl ester, followed by N-methylation of the indole nitrogen and subsequent reduction of the indole double bond.

Pathway B: Indole Reduction Followed by N-Methylation

In this alternative strategy, the indole ring of a suitable precursor is first reduced to the corresponding indoline, which is then N-methylated in a subsequent step.

Below is a graphical representation of these two primary synthetic strategies.

Caption: Overview of the two primary synthetic pathways to 1-Methylindoline-5-carboxylic acid.

Pathway A: Detailed Experimental Protocols

This pathway is often preferred due to the potentially higher reactivity of the indole ring towards reduction after N-methylation.

Step 1: Esterification of Indole-5-carboxylic Acid

The initial protection of the carboxylic acid as a methyl ester is a standard and high-yielding reaction.

-

Reaction: Indole-5-carboxylic acid to Methyl indole-5-carboxylate

-

Reagents and Conditions: Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄) in methanol (MeOH).

-

Causality: The esterification prevents the acidic proton of the carboxylic acid from interfering with the subsequent N-methylation step, which is performed under basic conditions. It also enhances the solubility of the starting material in organic solvents.

Experimental Protocol:

-

Suspend Indole-5-carboxylic acid (1.0 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl indole-5-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Methylation of Methyl Indole-5-carboxylate

The introduction of the methyl group onto the indole nitrogen is a critical step.

-

Reaction: Methyl indole-5-carboxylate to Methyl 1-methyl-1H-indole-5-carboxylate

-

Reagents and Conditions: Sodium hydride (NaH) and methyl iodide (MeI) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the corresponding sodium salt. This highly nucleophilic anion then readily undergoes an Sₙ2 reaction with methyl iodide to form the N-methylated product.[1] The use of an anhydrous solvent is crucial to prevent quenching of the sodium hydride.

Experimental Protocol:

-

Dissolve Methyl indole-5-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains low.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 1-methyl-1H-indole-5-carboxylate.

Step 3: Reduction of the Indole Ring

This is the key transformation to the indoline scaffold. Two primary methods are presented: catalytic hydrogenation and chemical reduction.

-

Reaction: Methyl 1-methyl-1H-indole-5-carboxylate to Methyl 1-methylindoline-5-carboxylate

-

Catalysts: Raney Nickel, Platinum(IV) oxide (PtO₂), or Ruthenium on Alumina (Ru/Al₂O₃).[2][3]

-

Conditions: Hydrogen gas (H₂) at elevated pressure in a suitable solvent like ethanol, methanol, or acetic acid.

-

Causality: Heterogeneous catalysts like Raney Nickel provide a surface for the adsorption of both the indole derivative and hydrogen gas, facilitating the addition of hydrogen across the double bonds of the indole ring. The choice of catalyst and conditions can influence the selectivity and rate of the reaction. For instance, full hydrogenation of 1-methylindole has been achieved over a 5 wt% Ru/Al₂O₃ catalyst at 130 °C and 6.0 MPa.[4]

Experimental Protocol (General for Catalytic Hydrogenation):

-

Dissolve Methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) to the solution.

-

Place the reaction mixture in a high-pressure reactor (e.g., a Parr hydrogenator).

-

Purge the reactor with nitrogen and then with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can be higher depending on the catalyst and substrate) and heat to the desired temperature (e.g., 50-80 °C).

-

Monitor the reaction by TLC or LC-MS until complete.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to yield Methyl 1-methylindoline-5-carboxylate.

-

Reaction: Methyl 1-methyl-1H-indole-5-carboxylate to Methyl 1-methylindoline-5-carboxylate

-

Reagents and Conditions: Sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically acetic acid.

-

Causality: In an acidic medium, the indole is protonated to form an indoleninium ion, which is more susceptible to hydride attack. Sodium cyanoborohydride is a mild reducing agent that selectively reduces iminium ions in the presence of other functional groups.[5][6]

Experimental Protocol:

-

Dissolve Methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C.

-

Slowly add sodium cyanoborohydride (2.0-3.0 eq) in portions.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by adding water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

Step 4: Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid.

-

Reaction: Methyl 1-methylindoline-5-carboxylate to 1-Methylindoline-5-carboxylic acid

-

Reagents and Conditions: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

Experimental Protocol:

-

Dissolve Methyl 1-methylindoline-5-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

-

Add lithium hydroxide monohydrate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to afford 1-Methylindoline-5-carboxylic acid.

Characterization of 1-Methylindoline-5-carboxylic Acid

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Spectral data should be consistent with the structure.[7] |

| ¹³C NMR | The number of signals should correspond to the number of unique carbons.[7] |

| Mass Spec. | The molecular ion peak should correspond to the calculated molecular weight. |

| IR Spec. | Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic ring should be present. |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps and transformations in Pathway A.

Caption: Step-by-step workflow for the synthesis of 1-Methylindoline-5-carboxylic acid via Pathway A.

Conclusion

This guide has detailed robust and reproducible pathways for the synthesis of 1-Methylindoline-5-carboxylic acid, a key intermediate in modern drug discovery. The choice between the "N-methylation first" and "reduction first" strategies will depend on the specific substitution patterns of the starting materials and the desired overall efficiency. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable compound. As with any chemical synthesis, proper safety precautions and analytical verification at each step are paramount to achieving a high-quality final product.

References

- Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H.-L. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, e202500939.

-

ResearchGate. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

- Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: A phenomenal reduction system. Journal of the American Chemical Society, 96(25), 7812–7814.

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

-

Chemical Society Reviews. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

ResearchGate. (2014). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). Sodium Borohydride in Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of hydrogenation and dehydrogenation of 1-methylindole for reversible onboard hydrogen storage application. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 1-Methylindoline-5-carboxylic acid 97%(380922-37-2) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methylindoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methylindoline-5-carboxylic acid (CAS No: 380922-37-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the indoline scaffold, it serves as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The precise elucidation and confirmation of its molecular structure are paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

This technical guide provides an in-depth analysis of the core spectroscopic data for 1-Methylindoline-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The causality behind spectral features is explained, and self-validating experimental protocols are detailed to ensure technical accuracy and reproducibility.

Molecular Structure and Physicochemical Properties

A comprehensive spectroscopic analysis begins with a clear understanding of the molecule's fundamental properties.

-

Chemical Name: 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid[3]

-

Synonyms: 1-Methylindoline-5-carboxylic acid

-

Molecular Formula: C₁₀H₁₁NO₂[3]

-

Molecular Weight: 177.19 g/mol

-

Monoisotopic Mass: 177.07898 Da[3]

Caption: 2D Structure of 1-Methylindoline-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible NMR acquisition protocol is crucial for obtaining high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of 1-Methylindoline-5-carboxylic acid in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), within a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily solubilizes the compound and allows for the observation of the exchangeable acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz.

-

Acquisition Parameters: For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or APT) is used to simplify the spectrum and provide information on the number of attached protons.

¹H NMR Data: Interpretation and Analysis

The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and relative number of protons.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylindoline-5-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 12.5 | broad singlet | 1H | -COOH | Highly deshielded due to the electronegative oxygens and intermolecular hydrogen bonding.[4] |

| ~7.5 - 7.7 | multiplet | 2H | Ar-H (H-4, H-6) | Aromatic protons ortho and meta to the carboxylic acid group, deshielded by its electron-withdrawing nature. |

| ~6.5 - 6.7 | doublet | 1H | Ar-H (H-7) | Aromatic proton ortho to the electron-donating nitrogen atom, resulting in a significant upfield shift. |

| ~3.3 - 3.5 | triplet | 2H | -N-CH₂- (H-2) | Methylene protons adjacent to the nitrogen atom are deshielded by its inductive effect. |

| ~2.9 - 3.1 | triplet | 2H | -CH₂- (H-3) | Methylene protons coupled to the H-2 protons. |

| ~2.7 - 2.8 | singlet | 3H | -N-CH₃ | Methyl protons attached to the nitrogen atom. |

¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their functional roles.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylindoline-5-carboxylic acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 - 170 | -COOH | Typical range for a carboxylic acid carbonyl carbon.[4][5] |

| ~150 - 155 | Ar-C (C-7a) | Quaternary aromatic carbon bonded to nitrogen, significantly deshielded. |

| ~130 - 135 | Ar-C (C-3a) | Quaternary aromatic carbon adjacent to the fused aliphatic ring. |

| ~125 - 130 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~120 - 125 | Ar-C (C-5) | Quaternary aromatic carbon bearing the carboxylic acid group. |

| ~115 - 120 | Ar-CH (C-4) | Aromatic methine carbon. |

| ~105 - 110 | Ar-CH (C-7) | Aromatic methine carbon shielded by the electron-donating effect of the adjacent nitrogen atom. |

| ~50 - 55 | -N-CH₂- (C-2) | Aliphatic carbon bonded to nitrogen, deshielded relative to a standard alkane.[6] |

| ~35 - 40 | -N-CH₃ | Methyl carbon attached to nitrogen. |

| ~28 - 32 | -CH₂- (C-3) | Aliphatic carbon in the five-membered ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses ATR for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 1-Methylindoline-5-carboxylic acid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically generates the final absorbance or transmittance spectrum.

IR Data: Interpretation and Analysis

The IR spectrum is dominated by absorptions from the carboxylic acid and aromatic functionalities.

Table 3: Key IR Absorption Bands for 1-Methylindoline-5-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500 - 3300 | Broad, Strong | O-H stretch | This very broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][7][8] |

| ~3000 | Medium | Aromatic C-H stretch | Absorption from the C-H bonds on the benzene ring, often superimposed on the broad O-H band.[7] |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | Absorptions from the C-H bonds of the methylene (-CH₂) and methyl (-CH₃) groups. |

| 1680 - 1710 | Sharp, Strong | C=O stretch | Intense absorption characteristic of the carbonyl group in a carboxylic acid, typically lowered in frequency due to dimerization.[4][7] |

| ~1600, ~1475 | Medium | C=C stretch | Absorptions from the benzene ring skeletal vibrations. |

| 1210 - 1320 | Strong | C-O stretch | Strong stretching vibration from the carbon-oxygen single bond of the carboxylic acid, coupled with O-H bending.[7] |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, further confirming its structure.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding the intact molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. A trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.

-

Instrumentation: Introduce the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

MS Data: Interpretation and Analysis

The mass spectrum confirms the molecular weight and provides structural clues through fragmentation.

Table 4: Expected Mass Spectrometry Data for 1-Methylindoline-5-carboxylic acid

| m/z | Ion Species | Mode | Rationale |

| 178.0863 | [M+H]⁺ | Positive | The protonated molecular ion. This is often the base peak in ESI-MS. The predicted value is 178.08626 m/z.[3] |

| 176.0717 | [M-H]⁻ | Negative | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. The predicted value is 176.07170 m/z.[3] |

| 200.0682 | [M+Na]⁺ | Positive | Adduct formed with sodium ions, which are often present as trace impurities in the system. The predicted value is 200.06820 m/z.[3] |

| 132.0757 | [M+H-HCOOH]⁺ | Positive | A characteristic fragmentation pathway for carboxylic acids is the loss of formic acid (46 Da), although loss of CO₂ (44 Da) is also possible.[9] |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm, using the pure solvent as a blank reference.

UV-Vis Data: Interpretation and Analysis

The chromophore in 1-Methylindoline-5-carboxylic acid is the substituted benzene ring fused to the dihydro-pyrrole ring. The aniline-like system (aromatic ring attached to nitrogen) is the dominant feature.

-

Expected Absorption: The spectrum is expected to show strong absorption bands between 250 and 300 nm. These arise from π→π* electronic transitions within the aromatic system. The presence of the nitrogen atom's lone pair in conjugation with the ring (an aniline-like effect) typically results in two main bands: a primary band around 250-260 nm and a secondary, often broader band around 280-300 nm. The carboxylic acid group will have a minor influence on the λₘₐₓ compared to the powerful electron-donating amino group.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the synergistic integration of all data.

Caption: Workflow for integrated spectroscopic structure elucidation.

This integrated approach provides a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra. By combining these datasets, the structure of 1-Methylindoline-5-carboxylic acid can be confirmed with a high degree of confidence, ensuring its suitability for use in research and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem, National Institutes of Health. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. [Link]

-

ResearchGate. UV-vis spectra of 1 (c = 5.05 × 10 −5 M) in different solvents. [Link]

-

PubChemLite. 1-methylindoline-5-carboxylic acid (C10H11NO2). [Link]

-

NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Career Henan Chemical Co. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

National Institutes of Health. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

PubChem, National Institutes of Health. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubMed Central, National Institutes of Health. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. UV-Vis spectra of the reaction mixtures collected at different zones of the millifluidic reactor channel by dissecting the chip. [Link]

Sources

- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID - Career Henan Chemical Co. [coreychem.com]

- 3. PubChemLite - 1-methylindoline-5-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Analysis of 1-Methylindoline-5-carboxylic Acid

This guide provides a comprehensive technical analysis of 1-Methylindoline-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation necessary for the structural elucidation and quality assessment of this compound.

Introduction

1-Methylindoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its indoline core is a prevalent scaffold in a variety of biologically active molecules. The N-methylation and the carboxylic acid substituent at the 5-position introduce specific electronic and steric features that can influence molecular interactions and pharmacokinetic properties. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will provide a detailed walkthrough of ¹H and ¹³C NMR analysis, moving from fundamental principles to advanced two-dimensional techniques.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are essential for unambiguous NMR spectral assignment.

Figure 1: Structure and numbering of 1-Methylindoline-5-carboxylic acid.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides crucial information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Methylindoline-5-carboxylic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to consider include:

-

Spectral Width: Typically -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of 1-Methylindoline-5-carboxylic acid will exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons, as well as the carboxylic acid proton.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~12.0 | Singlet (broad) | - | 1H |

| H-4 | ~7.7 | Doublet | J ≈ 8.0 | 1H |

| H-6 | ~7.6 | Doublet of doublets | J ≈ 8.0, 1.5 | 1H |

| H-7 | ~6.5 | Doublet | J ≈ 8.0 | 1H |

| H-2 | ~3.4 | Triplet | J ≈ 8.0 | 2H |

| H-3 | ~2.9 | Triplet | J ≈ 8.0 | 2H |

| N-CH₃ | ~2.7 | Singlet | - | 3H |

Causality Behind Chemical Shifts and Multiplicities:

-

COOH Proton (~12.0 ppm): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[2][3] Its signal is often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4, H-6, H-7):

-

H-4: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It appears as a doublet due to coupling with H-6 (a small meta coupling).

-

H-6: This proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets.

-

H-7: This proton is ortho to the electron-donating nitrogen atom, causing an upfield shift compared to the other aromatic protons. It shows a doublet from coupling with H-6.

-

-

Aliphatic Protons (H-2, H-3):

-

The protons on C-2 and C-3 are part of the saturated five-membered ring. They typically appear as triplets due to coupling with each other. The protons on C-2, being adjacent to the nitrogen, are expected to be slightly more downfield than those on C-3.

-

-

N-CH₃ Protons (~2.7 ppm): The methyl group attached to the nitrogen gives rise to a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of an N-methyl group in such a heterocyclic system.

Figure 2: ¹H-¹H coupling network in 1-Methylindoline-5-carboxylic acid.

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is standard, where all C-H couplings are removed, and each unique carbon appears as a singlet.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Key acquisition parameters:

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C NMR Spectral Interpretation

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Carbon Type |

| C=O | ~170-180 | Quaternary |

| C-7a | ~150-155 | Quaternary |

| C-5 | ~130-135 | Quaternary |

| C-3a | ~125-130 | Quaternary |

| C-4 | ~120-125 | CH |

| C-6 | ~115-120 | CH |

| C-7 | ~105-110 | CH |

| C-2 | ~55-60 | CH₂ |

| N-CH₃ | ~35-40 | CH₃ |

| C-3 | ~30-35 | CH₂ |

Causality Behind Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing far downfield.[2]

-

Aromatic Carbons:

-

Quaternary Carbons (C-7a, C-5, C-3a): These carbons, which are not directly bonded to any protons, will be visible in the broadband-decoupled spectrum but absent in DEPT spectra. C-7a, being adjacent to the nitrogen, is significantly deshielded. C-5 is deshielded due to the attached carboxylic acid group.

-

Protonated Carbons (C-4, C-6, C-7): Their chemical shifts are influenced by the substituents on the aromatic ring. C-7, being ortho to the electron-donating nitrogen, is the most shielded (upfield).

-

-

Aliphatic Carbons (C-2, C-3): These sp³ hybridized carbons appear in the upfield region of the spectrum. C-2, being directly attached to the nitrogen, is more deshielded than C-3.

-

N-CH₃ Carbon: The methyl carbon attached to the nitrogen appears in the aliphatic region.

Part 3: Two-Dimensional (2D) NMR for Unambiguous Assignment

For complex molecules, 2D NMR techniques are invaluable for confirming assignments.

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other. For 1-Methylindoline-5-carboxylic acid, cross-peaks would be expected between:

-

H-2 and H-3

-

H-6 and H-7

-

H-4 and H-6 (weaker, meta coupling)

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[4] This is a powerful tool for definitively assigning the protonated carbons.

Figure 3: Expected HSQC correlations for 1-Methylindoline-5-carboxylic acid.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[4] This is particularly useful for assigning quaternary carbons. Key expected HMBC correlations include:

-

N-CH₃ protons to C-2 and C-7a .

-

H-4 to C-3a , C-5 , and the carboxyl carbon .

-

H-7 to C-5 and C-3a .

-

H-2 protons to C-3a and C-7a .

Conclusion